molecular formula C10H13Cl2N3O2 B13553924 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride

Cat. No.: B13553924
M. Wt: 278.13 g/mol
InChI Key: FAQDEBXFPSYMIK-UHFFFAOYSA-N
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Description

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C11H13O2N3 It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride typically involves the reaction of 2-methoxybenzohydrazide with various reagents to form the oxadiazole ring. One common method involves the cyclization of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by reaction with methyl iodide to form the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the methoxyphenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to inhibit the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications . The compound may also act as an antioxidant, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride is unique due to its specific combination of the methoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10;;/h2-5H,6,11H2,1H3;2*1H

InChI Key

FAQDEBXFPSYMIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)CN.Cl.Cl

Origin of Product

United States

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